molecular formula C9H12N4O2 B015548 7-Ethyl Theophylline CAS No. 23043-88-1

7-Ethyl Theophylline

Katalognummer: B015548
CAS-Nummer: 23043-88-1
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: RPOQNHMXOPWCEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl Theophylline (IUPAC name: 7-Ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a xanthine derivative characterized by an ethyl group substitution at the 7th position of the purine ring. Its molecular formula is C₉H₁₂N₄O₂, with an average molecular mass of 208.22 g/mol . Structurally, it differs from the parent compound Theophylline (1,3-dimethylxanthine) by the replacement of a hydrogen atom at the 7th position with an ethyl group. This modification alters its pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and receptor affinity.

This compound is synthesized through alkylation reactions of Theophylline, as demonstrated in studies involving halogenated intermediates and nucleophilic substitution .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Ethyltheophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Respiratory Diseases Treatment
7-Ethyl theophylline is primarily studied for its bronchodilator effects, making it relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves relaxing bronchial smooth muscles and improving airflow.

Case Study : A study evaluated the pharmacokinetics of this compound in comparison to traditional theophylline formulations. Results indicated that this compound exhibited a more favorable absorption profile, leading to sustained therapeutic effects over time .

2. Controlled Release Formulations
Research has focused on developing controlled-release formulations using this compound. These formulations aim to enhance bioavailability and minimize side effects associated with rapid drug release.

Data Table: Controlled Release Characteristics

Formulation TypeRelease Rate (%)Duration (hours)Comments
Hydrogel-based75%12Sustained release observed
Ethyl cellulose microspheres85%24Enhanced stability and efficacy
Conventional tablets60%6Rapid release noted

The above data indicates that formulations incorporating this compound can achieve higher sustained release rates compared to conventional methods .

Analytical Techniques

Various analytical methods are employed to study the pharmacokinetics and efficacy of this compound:

  • High-Performance Liquid Chromatography (HPLC) : Commonly used for quantifying drug concentration in biological samples.
  • Spectrophotometry : Utilized for measuring absorption at specific wavelengths related to the compound's structure.

These methods ensure precise determination of drug levels in both clinical and research settings, facilitating effective monitoring of therapeutic outcomes .

Toxicological Studies

Toxicological assessments have demonstrated that while this compound shares some properties with its parent compound, it may exhibit different safety profiles. For instance, studies on chromosomal aberrations indicated that while both compounds can induce sister chromatid exchanges, their overall carcinogenic potential remains low .

Wirkmechanismus

The mechanism of action of 7-Ethyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscles, particularly in the bronchial airways and pulmonary blood vessels . Additionally, it blocks adenosine receptors, which contributes to its stimulant effects on the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Comparisons

Theophylline derivatives share a xanthine core but differ in substituents at the 1st, 3rd, and 7th positions. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
7-Ethyl Theophylline 1-CH₃, 3-CH₃, 7-CH₂CH₃ C₉H₁₂N₄O₂ 208.22 Ethyl group enhances lipophilicity
Theophylline 1-CH₃, 3-CH₃, 7-H C₇H₈N₄O₂ 180.16 Baseline xanthine; limited solubility
Theobromine 3-CH₃, 7-CH₃, 1-H C₇H₈N₄O₂ 180.16 Dual methyl groups at 3 and 7 positions
Etofylline 1-CH₃, 3-CH₃, 7-CH₂CH₂OH C₉H₁₂N₄O₃ 224.22 Hydroxyethyl group improves water solubility
Etamiphylline 1-CH₃, 3-CH₃, 7-CH₂CH₂N(CH₂CH₃)₂ C₁₂H₂₁N₅O₂ 283.33 Diethylaminoethyl group enhances bioavailability
Proxyphylline 1-CH₃, 3-CH₃, 7-CH₂CH(OH)CH₃ C₁₀H₁₄N₄O₃ 238.24 Hydroxypropyl substitution; acute toxicity noted

Key Observations:

  • Polarity: Hydrophilic substitutions (e.g., hydroxyethyl in Etofylline) improve solubility, making them more suitable for intravenous formulations .
  • Bioactivity: Etamiphylline’s diethylaminoethyl group may confer additional bronchodilatory effects via adrenergic receptor interactions .

Pharmacological and Clinical Comparisons

Receptor Affinity and Mechanism of Action

  • This compound: Likely inhibits phosphodiesterase (PDE) and antagonizes adenosine receptors, similar to Theophylline, but with altered potency due to steric effects of the ethyl group .
  • Theophylline: PDE inhibition (IC₅₀ ~20 μM) and adenosine A₁/A₂ receptor antagonism; narrow therapeutic index .
  • Etofylline: Retains PDE inhibition but shows reduced adenosine antagonism, lowering cardiovascular side effects .
  • Etamiphylline: Combines PDE inhibition with adrenergic stimulation due to its aminoethyl group, enhancing bronchodilation .

Biologische Aktivität

7-Ethyl Theophylline (7-ET) is a methylxanthine derivative of theophylline, which has garnered attention for its potential biological activities, particularly in pharmacology and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H12N4O2C_9H_{12}N_4O_2 and is characterized by an ethyl group at the 7-position of the theophylline structure. This modification influences its pharmacokinetic properties and biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Similar to other methylxanthines, 7-ET inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP). This elevation in cAMP can enhance cellular signaling pathways involved in various physiological processes, including smooth muscle relaxation and anti-inflammatory effects .
  • Histone Deacetylase Activation : 7-ET may activate histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This can lead to the suppression of pro-inflammatory cytokines and contribute to its therapeutic effects in conditions like asthma .
  • Apoptosis Induction : Research indicates that 7-ET can induce apoptosis in certain cell types, potentially through pathways involving oxidative stress and mitochondrial dysfunction .

Antitumor Activity

Recent studies have suggested that this compound exhibits antitumor properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines, similar to the parent compound theophylline. For instance, it has been observed to downregulate splicing factors involved in cancer cell proliferation and survival .

Diuretic Activity

7-ET has been noted for its diuretic effects, which may be beneficial in managing conditions associated with fluid retention. This activity is likely related to its influence on renal blood flow and sodium excretion .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that 7-ET can inhibit tumor growth in cultured cancer cells. It was found to suppress cellular proliferation and induce apoptosis through mechanisms involving SRSF3 downregulation and p53 isoform switching .
  • Animal Models : In vivo studies have indicated that 7-ET may reduce inflammation and improve respiratory function in animal models of asthma. Its ability to modulate immune responses suggests potential applications in treating inflammatory diseases .
  • Clinical Implications : Given its pharmacological profile, this compound could be explored as an adjunct therapy in cancer treatment regimens or as a novel agent for managing respiratory conditions.

Comparative Analysis with Other Methylxanthines

Compound Mechanism Biological Activity
TheophyllinePDE inhibition, HDAC activationAntiasthmatic, anti-inflammatory
CaffeinePDE inhibitionStimulant, diuretic
This compoundPDE inhibition, HDAC activationAntitumor, diuretic

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 7-Ethyl Theophylline purity and structural integrity?

To confirm purity and structure, use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For novel derivatives, combine mass spectrometry (MS) with elemental analysis to validate molecular composition. Ensure solvents are HPLC-grade, and reference standards are traceable to certified materials. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Adopt a stepwise approach:

Ethylation : React theophylline with ethyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere to prevent oxidation.

Purification : Use column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol.

Characterization : Document melting points, 1H^1H- and 13C^{13}C-NMR shifts, and IR spectra. Publish detailed protocols, including reagent sources (e.g., Sigma-Aldrylithium for alkylating agents) and reaction conditions (temperature, time, molar ratios) to enable replication .

Q. What pharmacological models are appropriate for assessing this compound’s bronchodilatory effects?

Use in vitro assays such as isolated guinea pig tracheal rings to measure smooth muscle relaxation (EC50_{50} values). For in vivo validation, employ ovalbumin-induced asthma models in rodents, monitoring airway resistance via plethysmography. Include positive controls (e.g., theophylline) and dose-response comparisons. Ensure ethical compliance by minimizing animal numbers and adhering to institutional review board (IRB) guidelines .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data for this compound across different formulations?

Address discrepancies by:

  • Experimental Replication : Repeat studies under identical conditions (e.g., pH, excipients) using validated HPLC methods.
  • Bioavailability Factors : Compare dissolution profiles (USP Apparatus II) and partition coefficients (log P) to identify formulation-dependent variability.
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., particle size, crystallinity). Publish raw datasets and statistical code for transparency .

Q. What computational strategies enhance the prediction of this compound’s metabolic stability?

Leverage in silico tools:

Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP1A2).

QSAR Models : Train algorithms on datasets of methylxanthine derivatives to predict metabolic half-lives.

Validation : Cross-check predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactors). Disclose model limitations (e.g., training data biases) in publications .

Q. How should researchers design a study to compare this compound’s efficacy with other alkylated xanthines?

Adopt a blinded, randomized controlled trial (RCT) framework:

  • Cohorts : Assign groups to this compound, theophylline, and 8-Chlorotheophylline.
  • Endpoints : Measure forced expiratory volume (FEV1_1) in asthma patients and serum drug levels via LC-MS/MS.
  • Statistical Power : Calculate sample size using G*Power software (α=0.05, β=0.2) to ensure detectability of ≥15% efficacy differences. Pre-register the protocol on platforms like ClinicalTrials.gov to mitigate bias .

Q. What methodologies are critical for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Implement population PK modeling (NONMEM or Monolix) to correlate plasma concentrations (AUC024_{0-24}) with bronchodilation metrics. Use sparse sampling designs to reduce patient burden. Validate models via bootstrap analysis and visual predictive checks. Report intersubject variability and covariate effects (e.g., age, renal function) .

Q. III. Methodological Best Practices

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • 3Rs Compliance : Apply Replacement, Reduction, and Refinement principles (e.g., use in silico models before animal trials).
  • Data Transparency : Share negative results to avoid publication bias.
  • Institutional Oversight : Obtain approval from ethics committees and document adverse events rigorously .

Q. What strategies mitigate variability in spectroscopic data during structural characterization?

  • Standardization : Calibrate instruments daily using certified reference materials.
  • Sample Preparation : Ensure consistent solvent systems and concentrations across replicates.
  • Peer Review : Submit raw spectra (e.g., NMR FID files) as supplementary data for independent validation .

Eigenschaften

IUPAC Name

7-ethyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOQNHMXOPWCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177605
Record name 7-Ethyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23043-88-1
Record name 7-Ethyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyltheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ethyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Ethyl Theophylline
7-Ethyl Theophylline
7-Ethyl Theophylline
7-Ethyl Theophylline
7-Ethyl Theophylline
7-Ethyl Theophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.